molecular formula C4H7F2NO B3244874 4,4-Difluoropyrrolidin-3-ol CAS No. 1638920-21-4

4,4-Difluoropyrrolidin-3-ol

Cat. No.: B3244874
CAS No.: 1638920-21-4
M. Wt: 123.10
InChI Key: BYLFAFMPLXFJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoropyrrolidin-3-ol: is a valuable building block in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its unique structure makes it a significant precursor for synthesizing various pharmaceutical compounds, enhancing their pharmacological properties.

Mechanism of Action

Target of Action

This compound is a valuable building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets

Biochemical Pathways

As a building block in medicinal chemistry , it could potentially be incorporated into a variety of compounds that affect different biochemical pathways. The downstream effects would depend on the specific pathways and the role of the targets within those pathways.

Result of Action

As a building block in medicinal chemistry , its effects would likely depend on the specific compound it is incorporated into and the biological targets of that compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enantioselective Synthesis:

Industrial Production Methods:

  • The industrial production of 4,4-difluoropyrrolidin-3-ol typically involves large-scale synthesis using the aforementioned enantioselective routes. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 4,4-Difluoropyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • The compound can be reduced to form various derivatives. For example, the reduction of the hydroxyl group can be achieved using reagents like lithium aluminum hydride.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted pyrrolidines. Common reagents include sodium hydride and alkyl halides.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride.
  • Nucleophilic reagents: Sodium hydride, alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carbonyl derivatives.
  • Reduction: Formation of reduced pyrrolidine derivatives.
  • Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

Chemistry:

  • 4,4-Difluoropyrrolidin-3-ol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine atoms into various compounds, enhancing their chemical properties.

Biology:

  • The compound is used in the development of biologically active molecules. Its incorporation into drug structures can improve their bioavailability and metabolic stability.

Medicine:

  • In medicinal chemistry, this compound is used to synthesize pharmaceutical compounds with enhanced pharmacological properties. It is a precursor for drugs targeting various diseases, including cancer and infectious diseases.

Industry:

  • The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

Uniqueness:

  • 4,4-Difluoropyrrolidin-3-ol is unique due to the specific positioning of fluorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable building block in various applications.

Properties

IUPAC Name

4,4-difluoropyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLFAFMPLXFJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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